HIF-1 inhibitor-1
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Overview
Description
Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a crucial role in cellular response to hypoxia and is considered a promising drug target for cancer chemotherapy . HIF-1 inhibitor-1 is a small molecule that inhibits HIF-1, a key transcription factor that regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis .
Synthesis Analysis
In a screening program aimed at identifying new HIF-1 inhibitors, a potential hit molecule KUSC-5001 containing the 1-alkyl-1H-pyrazole-3-carboxamide moiety was found. An extensive structure-activity relationship (SAR) study led to the development of a more effective HIF-1 inhibitor KUSC-5037 .
Molecular Structure Analysis
HIF-1 is a heterodimeric transcriptional factor composed of HIF-α subunits (1α, 2α, 3α) and a constitutively expressed β-subunit, named HIF-1β or ARNT (aryl hydrocarbon nuclear translocator) .
Scientific Research Applications
Role in Cancer Therapy
HIF-1 (Hypoxia-inducible factor 1) plays a crucial role in cancer biology, particularly in processes like angiogenesis, cell survival, glucose metabolism, and invasion. Its overexpression, often due to intratumoral hypoxia and genetic alterations, is linked to increased mortality in various cancers. Inhibiting HIF-1 activity significantly impacts tumor growth, making it a target for anticancer therapeutics (Semenza, 2003).
Development of Specific Inhibitors
Efforts in identifying and testing inhibitors of HIF-1 are ongoing. Echinomycin, a small molecule, is one such example. It has been shown to inhibit HIF-1 DNA-binding activity and thus affect genes critical for tumor progression and metastasis (Kong et al., 2005). Natural products and derivatives are also being explored for their potential to inhibit HIF-1, with a focus on their effect on HIF-mediated gene regulation and the pathways that regulate HIF-1 activity (Nagle & Zhou, 2006).
Inhibition Mechanisms
The mechanisms by which HIF-1 inhibitors work are diverse. For instance, certain natural product-derived inhibitors, like manassantin B1 and A, inhibit HIF-1 by blocking hypoxia-induced nuclear HIF-1α protein accumulation without affecting HIF-1α mRNA levels. This indicates a post-transcriptional regulation mechanism (Hossain et al., 2005).
Clinical Applications
In clinical contexts, HIF-1 inhibitors are being tested in combination with other treatments. For instance, the combination of bevacizumab with a HIF-1α inhibitor, topotecan, showed significant inhibition of tumor growth. This combination therapy targeted the hypoxic tumor microenvironment more effectively than either agent alone (Rapisarda et al., 2009).
Mechanism of Action
Target of Action
The primary target of HIF-1 inhibitor-1 is Hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that is widely distributed in human cells . It forms different signaling pathways with various upstream and downstream proteins, mediates hypoxia signals, and regulates cells to produce a series of compensatory responses to hypoxia . It plays an important role in the physiological and pathological processes of the body .
Mode of Action
This compound interacts with its target, HIF-1α, by influencing its degradation, inhibiting the DNA transcription and expression of HIF-1α, and blocking the translation . For example, some inhibitors work by blocking the hypoxia-induced accumulation of nuclear HIF-1α protein to inhibit HIF-1 activity .
Biochemical Pathways
HIF-1α can form different signaling pathways with various upstream and downstream proteins . One of the key pathways influenced by this compound is the PI3K/Akt pathway . The inhibitor decreases the expression of HIF-1α and VEGF via downregulation of this pathway .
Result of Action
The inhibition of HIF-1α by this compound leads to a decrease in the expression of HIF-1α and VEGF . This can lead to the prevention of the fat metabolic reprogramming under hypoxia and induce apoptosis in certain cancer cells .
Action Environment
The action of this compound is influenced by the hypoxic environment within solid tumors . Hypoxia-inducible factor-1α (HIF-1α) can accelerate cancer malignancy by inducing hypoxia-dependent expression of various genes . Therefore, the hypoxic environment within the tumor can influence the efficacy and stability of this compound .
Safety and Hazards
Future Directions
HIF-1 is expected to be a potential pharmacological target for cancer therapy. Several drug candidates target protein–protein interactions or transcription mechanisms of the HIF pathway in order to interfere with activation of this pathway . Despite the lack of clinical evidence, there is a possibility of introducing flavonoids (targeting HIF-1) to the clinical research considering predictive, preventive, and/or personalized medical approach .
Biochemical Analysis
Biochemical Properties
HIF-1 Inhibitor-1 interacts with the HIF-1α subunit, which is regulated by oxygen concentration. There are two main oxygen-dependent pathways that regulate HIF-1α protein stability and transcriptional activity, namely, two oxygen-dependent enzymes, HIF prolyl hydroxylase (PHD) and factor-inhibiting hypoxia-inducible factor-1 (FIH-1) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease lens opacity in rat models .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It destabilizes HIF-1α at the protein level, decreases its nuclear localization, and selectively alters the expression of HIF-1 target genes . This results in the inhibition of the transcriptional activity of HIF-1α or the inhibition of the upstream signaling pathway of HIF-1α .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the inhibitor has a rapid clearance component and a slow clearance component, reflecting different degradation pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, high-frequency microwave radiation could trigger the expression of HIF-1 with a dosage effect .
Metabolic Pathways
This compound is involved in the HIF-1α metabolic pathway. It interacts with enzymes such as PHD and FIH-1, which are crucial for the regulation of HIF-1α .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The inner mitochondrial membrane allows only water, oxygen (O2), and carbon dioxide (CO2) to pass freely. Large molecules and ions, like this compound, need a special transport system to pass through the inner membrane .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function vary between normal cells and cancer cells. In normal cells, a dynamic cytoplasmic-nuclear exchange of HIF-1α is observed under different conditions. In contrast, cancer cells show a more persistent nuclear localization pattern that is less affected by different growing conditions .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-5-(2-methoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-26-20-9-5-3-7-17(20)16-10-11-19(24-14-16)21(25)23-13-12-15-6-2-4-8-18(15)22/h2-11,14H,12-13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEJSNMITKBPGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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